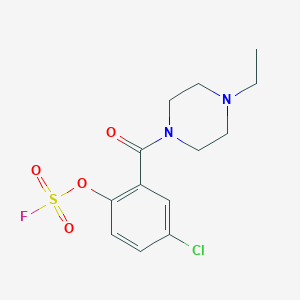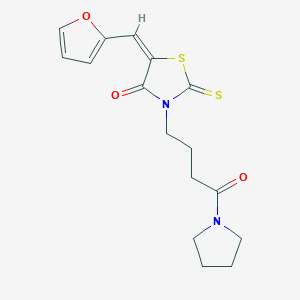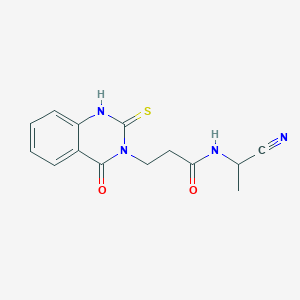
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP is a prodrug that can be activated by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent.
作用機序
The mechanism of action of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the activation of the prodrug by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent. The activated cytotoxic agent then induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has been shown to exhibit potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher expression of the activating enzyme in cancer cells compared to normal cells. N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. In addition, N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death.
実験室実験の利点と制限
One advantage of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide is its potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide is its potential toxicity to normal cells if the activating enzyme is overexpressed. In addition, the synthesis of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide is complex and requires specialized equipment and expertise.
将来の方向性
Future research on N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide could focus on improving the synthesis method to make it more efficient and cost-effective. In addition, further studies could investigate the potential applications of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide in combination with other chemotherapeutic agents for cancer therapy. Another direction for future research could be the development of targeted delivery systems for N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide to minimize potential toxicity to normal cells. Furthermore, the mechanism of action of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide could be further elucidated to gain a better understanding of its cytotoxicity and selectivity.
合成法
The synthesis of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the condensation of 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid with ethyl cyanoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group, leading to the formation of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide.
科学的研究の応用
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has also been investigated for its ability to overcome drug resistance in cancer cells. In addition to cancer therapy, N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9(8-15)16-12(19)6-7-18-13(20)10-4-2-3-5-11(10)17-14(18)21/h2-5,9H,6-7H2,1H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLBMTYVWTNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)


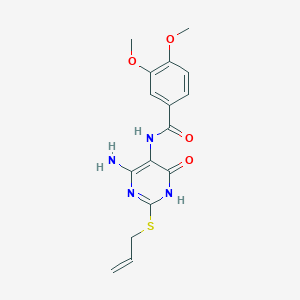
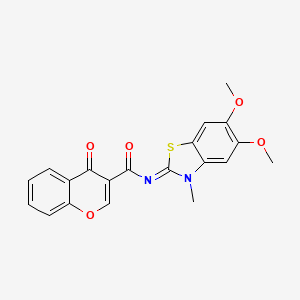

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)
![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
